molecular formula C11H7BrO3 B182494 3-Acetyl-6-bromocoumarin CAS No. 2199-93-1

3-Acetyl-6-bromocoumarin

Cat. No.: B182494
CAS No.: 2199-93-1
M. Wt: 267.07 g/mol
InChI Key: XFQYOFLFNKCHLG-UHFFFAOYSA-N
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Description

3-Acetyl-6-bromocoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an acetyl group at the third position and a bromine atom at the sixth position of the coumarin ring. Coumarins and their derivatives are widely studied due to their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities .

Preparation Methods

The synthesis of 3-Acetyl-6-bromocoumarin typically involves the bromination of 3-acetylcoumarin. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position .

Synthetic Route:

    Starting Material: 3-Acetylcoumarin

    Reagent: Bromine (Br2)

    Solvent: Acetic acid (CH3COOH)

    Reaction Conditions: The reaction mixture is stirred at room temperature until the bromination is complete.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Acetyl-6-bromocoumarin undergoes various chemical reactions, making it a versatile intermediate in organic synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines (NH2R) or thiols (RSH) in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Various substituted coumarin derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

3-Acetyl-6-bromocoumarin has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The biological activity of 3-Acetyl-6-bromocoumarin is attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the suppression of disease-related pathways, such as those involved in cancer cell proliferation or microbial growth .

Molecular Targets and Pathways:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Cell Signaling Pathways: Modulation of signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Properties

IUPAC Name

3-acetyl-6-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQYOFLFNKCHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308029
Record name 3-Acetyl-6-bromocoumarin
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Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-93-1
Record name 3-Acetyl-6-bromocoumarin
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Record name 3-Acetyl-6-bromocoumarin
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Record name 2199-93-1
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Record name 3-Acetyl-6-bromocoumarin
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Record name 3-Acetyl-6-bromocoumarin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and spectroscopic data for 3-Acetyl-6-bromocoumarin?

A1: this compound (molecular formula C11H7BrO3) exhibits a planar coumarin moiety with a slight dihedral angle (6.6°) between the coumarin ring and the acetyl group attached at the C3 position [2]. Spectroscopic data, including IR and NMR (1D and 2D), have been used to characterize the compound and differentiate it from other coumarin derivatives [3].

Q2: What makes this compound potentially suitable for optoelectronic applications?

A2: Research indicates that this compound displays semiconductor behavior, making it a candidate for use in optoelectronic devices. Studies have shown its optical band gap to be within a range suitable for such applications, varying with solvent and concentration. For instance, in DMF and DMSO, the optical band gap was found to be 3.110 eV and 3.092 eV, respectively, at a concentration of 120 µM [1].

Q3: How does the concentration of this compound in solution affect its properties?

A3: Interestingly, increasing the concentration of this compound in solution leads to a decrease in its optical band gap. This effect was observed when the concentration was increased from 27 µM to 23 mM, resulting in a change in the optical band gap from 3.151 eV to 2.823 eV [1]. This characteristic could be potentially exploited for fine-tuning its properties in various applications.

Q4: What computational chemistry methods have been applied to study this compound?

A4: Theoretical studies utilizing computational chemistry methods have provided insights into the properties of this compound. Specifically, simulations and calculations have been employed to investigate its third-order nonlinear optical properties, a crucial aspect for its potential application in optoelectronics [5].

Q5: Have any studies explored the biological activity of this compound?

A5: While this compound itself has not been extensively studied for biological activity, a related derivative, a coumarinyl azo-chalcone incorporating the this compound structure (compound 124 in the cited study), showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria [3]. This finding suggests that further investigation into the biological effects of this compound and its derivatives could be worthwhile.

Q6: What are the potential future research directions for this compound?

A6: Future research on this compound could focus on several aspects:

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